

A Technical Guide to 17(R)-Resolvin D1-d5: Properties, Application, and Signaling

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Compound of Interest

Compound Name: 17(R)-Resolvin D1-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **17(R)-Resolvin D1-d5**, a deuterated internal standard crucial for the accurate quantification of the potent anti-inflammatory and pro-resolving mediator, 17(R)-Resolvin D1. This document outlines its core physicochemical properties, a detailed experimental protocol for its use in bioanalysis, and a visualization of its biological signaling pathway.

Core Compound Information

17(R)-Resolvin D1-d5 is the deuterium-labeled analog of 17(R)-Resolvin D1, an aspirin-triggered epimer of Resolvin D1. The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without altering its chemical behavior during sample preparation and chromatographic separation.

While a specific CAS number for **17(R)-Resolvin D1-d5** is not consistently available, it is often referenced by the CAS number of its non-deuterated counterpart, 17(R)-Resolvin D1, which is 528583-91-7^{[1][2]}. For reference, the CAS number for the 17(S) epimer, Resolvin D1-d5, is 1881277-32-2^[3].

Physicochemical and Analytical Data

The essential properties of **17(R)-Resolvin D1-d5** are summarized in the table below, providing a clear reference for researchers.

Property	Value	Reference
Molecular Formula	C22H27D5O5	[4] [5]
Molecular Weight	381.5 g/mol	[4] [5]
Purity	≥99% deuterated forms (d1-d5)	[4] [5]
Formulation	Typically a solution in ethanol	[4] [5]
Solubility	Soluble in DMF and Ethanol	[5]
Storage	-80°C	[5]
Application	Internal standard for GC- or LC-MS	[5]

Experimental Protocol: Quantification of 17(R)-Resolvin D1 in Biological Matrices using LC-MS/MS

The following protocol outlines a general workflow for the quantification of 17(R)-Resolvin D1 in biological samples, such as plasma or inflammatory exudates, using **17(R)-Resolvin D1-d5** as an internal standard. This method is based on common practices for the analysis of specialized pro-resolving mediators^[6].

1. Sample Preparation (Solid-Phase Extraction - SPE)

- **Spiking:** To 1 mL of biological sample (e.g., plasma), add a known amount of **17(R)-Resolvin D1-d5** internal standard solution.
- **Protein Precipitation:** Add 3 volumes of cold methanol to precipitate proteins. Vortex and centrifuge at high speed at 4°C.
- **SPE Column Conditioning:** Condition a C18 SPE cartridge with methanol followed by water.

- Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar impurities.
- Elution: Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).
- Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

2. LC-MS/MS Analysis

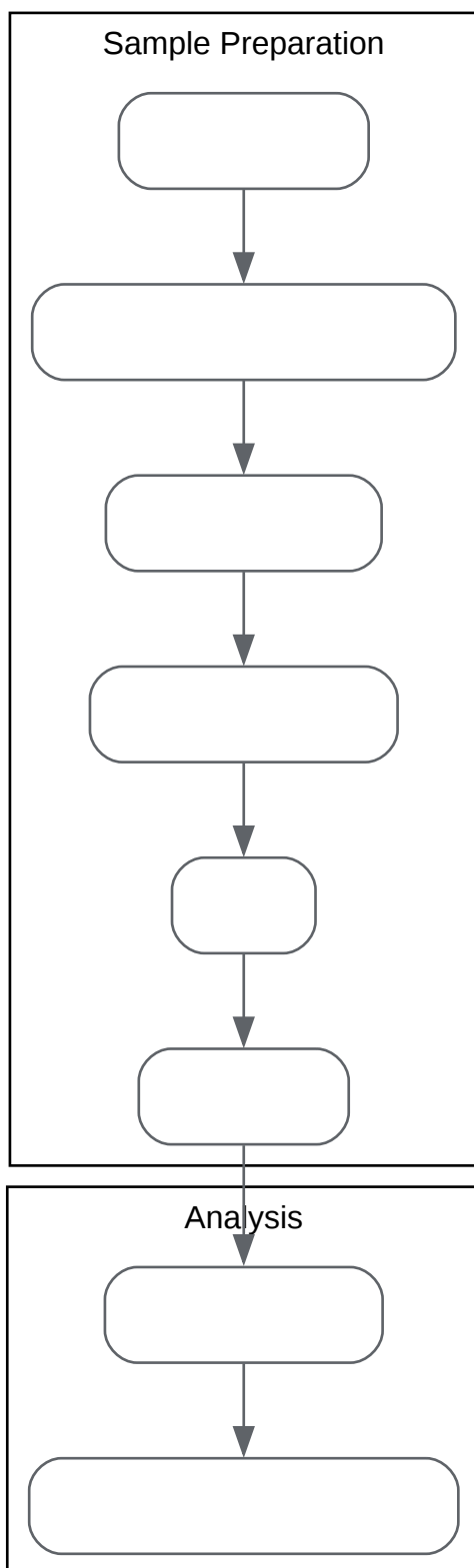
- Chromatographic Separation:
 - Column: Use a C18 reversed-phase column suitable for lipid analysis.
 - Mobile Phase: Employ a gradient elution with a mobile phase system such as water with 0.1% formic acid (A) and acetonitrile/methanol with 0.1% formic acid (B).
 - Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
- Mass Spectrometric Detection:
 - Ionization Mode: Use negative ion electrospray ionization (ESI-).
 - Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - MRM Transitions:
 - 17(R)-Resolvin D1: Monitor a specific precursor-to-product ion transition.
 - **17(R)-Resolvin D1-d5**: Monitor the corresponding mass-shifted precursor-to-product ion transition.

3. Data Analysis

- Quantification: Calculate the concentration of 17(R)-Resolvin D1 in the sample by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the non-deuterated standard and a fixed concentration of the internal standard.

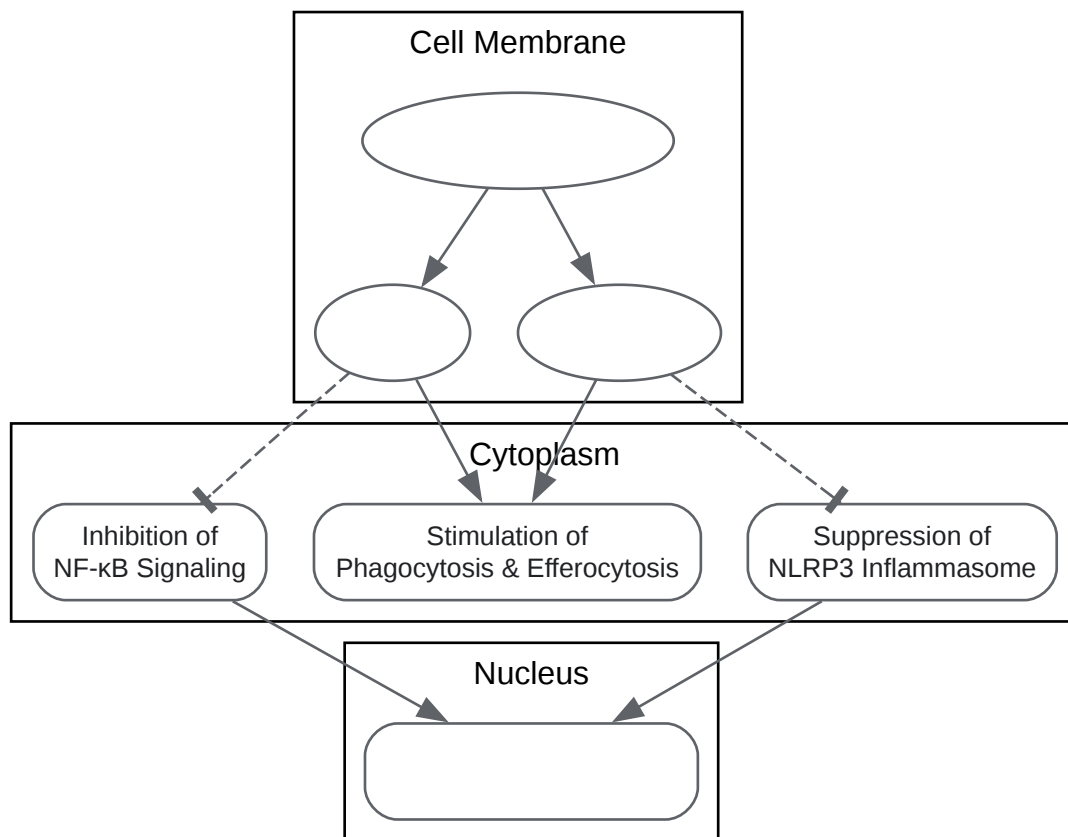
Visualizing Core Concepts

To further aid in the understanding of the application and biological context of 17(R)-Resolvin D1, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the compound's signaling pathway.



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Caption: A generalized experimental workflow for the quantification of 17(R)-Resolvin D1 using its deuterated internal standard.



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Caption: The signaling pathway of 17(R)-Resolvin D1, highlighting its interaction with cell surface receptors and downstream effects.[7][8][9]

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